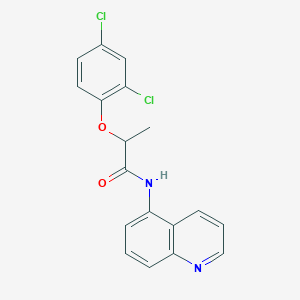![molecular formula C22H25N3O4 B278351 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide exerts its effects by binding to and modulating the activity of dopamine receptors, specifically the D3 subtype. This results in the regulation of dopamine signaling pathways, which are involved in the regulation of mood, motivation, and reward. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of mood and motivation, and the inhibition of cancer cell growth. In animal studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to reduce anxiety-like behavior and improve mood-related behaviors. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its specificity for dopamine receptors and its ability to modulate multiple neurotransmitter systems. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective compounds, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other areas, such as addiction and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide and its potential side effects.
Méthodes De Synthèse
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques to obtain pure N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, psychiatry, and oncology. In neuroscience, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In psychiatry, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been investigated for its potential use in the treatment of anxiety and depression. In oncology, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C22H25N3O4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-3-21(26)25-12-10-24(11-13-25)18-7-5-17(6-8-18)23-22(27)16-4-9-19-20(14-16)29-15-28-19/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,27) |
Clé InChI |
UGNFXDBXUBDXEZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)